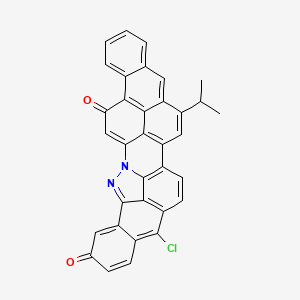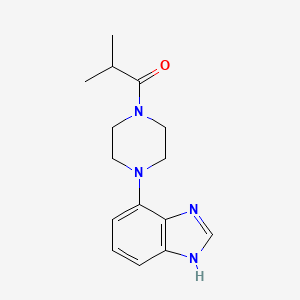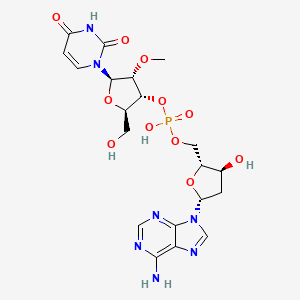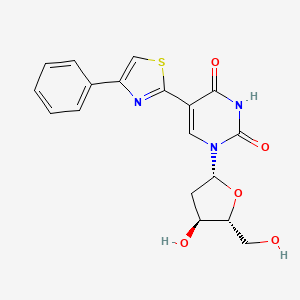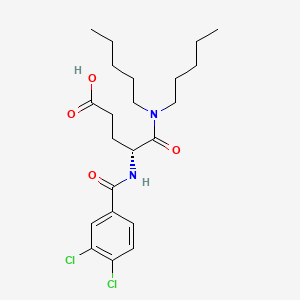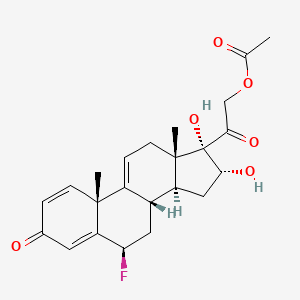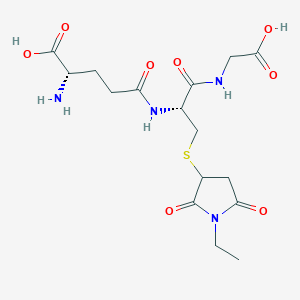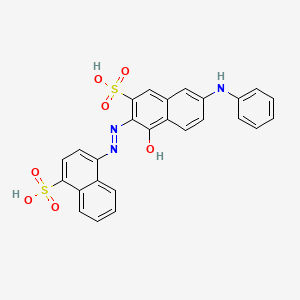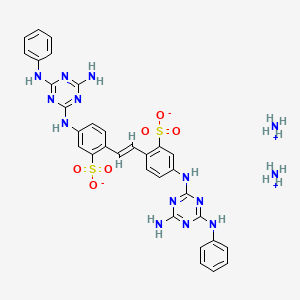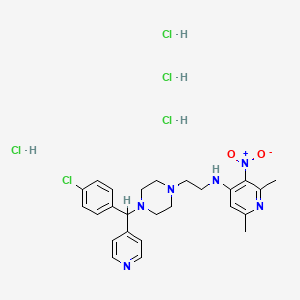
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes methoxyphenyl and benzopyran groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the benzopyran ring: This can be synthesized through cyclization reactions involving phenolic compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
化学反応の分析
Types of Reactions
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of pyrazoles are often studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, such as anticancer and antiviral activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
1H-Pyrazole-1-carboxaldehyde derivatives: These compounds share the pyrazole core structure but differ in their substituents.
Benzopyran derivatives: These compounds contain the benzopyran ring and may have different functional groups attached.
Uniqueness
The uniqueness of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
特性
CAS番号 |
154185-81-6 |
|---|---|
分子式 |
C27H22N2O5 |
分子量 |
454.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C27H22N2O5/c1-32-20-8-3-17(4-9-20)24-14-23(28-29(24)16-30)19-7-12-26-22(13-19)25(31)15-27(34-26)18-5-10-21(33-2)11-6-18/h3-13,15-16,24H,14H2,1-2H3 |
InChIキー |
OCAVYPPXROFTIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


